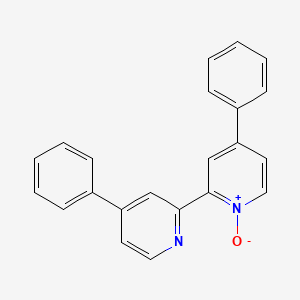
1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound, which includes both pyridine and phenyl groups, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine involves several steps and specific reaction conditions One common synthetic route involves the reaction of 4-phenylpyridine with a suitable oxidizing agent to introduce the oxo group at the 1-positionThe reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Applications De Recherche Scientifique
1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism by which 1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine include other heterocyclic compounds with pyridine and phenyl groups. Examples include:
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit unique biological activities.
Tetrahydroisoquinolones: These compounds are synthesized through similar synthetic routes and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both oxo and phenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
918941-06-7 |
|---|---|
Formule moléculaire |
C22H16N2O |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-oxido-4-phenyl-2-(4-phenylpyridin-2-yl)pyridin-1-ium |
InChI |
InChI=1S/C22H16N2O/c25-24-14-12-20(18-9-5-2-6-10-18)16-22(24)21-15-19(11-13-23-21)17-7-3-1-4-8-17/h1-16H |
Clé InChI |
GTCWRQRAVXGRTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=[N+](C=CC(=C3)C4=CC=CC=C4)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


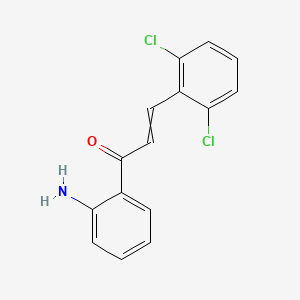
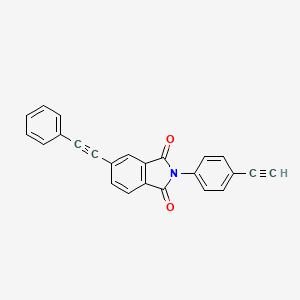
![Dimethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14201337.png)
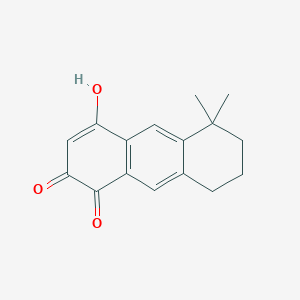
![2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane)](/img/structure/B14201352.png)
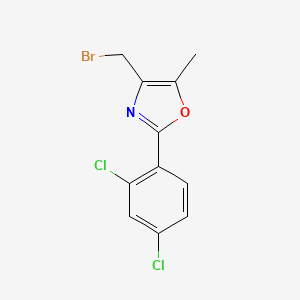
![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)
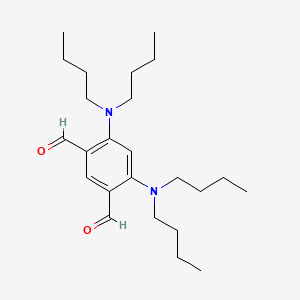
![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)
![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
